8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 3,9-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the xanthine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The purine ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted derivatives of the original compound .
Scientific Research Applications
8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting purinergic receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with purinergic receptors and enzymes. The bromine atom at the 8-position enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
8-Bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS: 214960-57-3) is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits properties that could be beneficial in various therapeutic contexts, including oncology and neurodegenerative diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The chemical formula for this compound is C7H7BrN4O2, with a molecular weight of 259.06 g/mol. It appears as a white to pale yellow crystalline solid with a melting point around 256-257 °C and is soluble in DMSO .
Property | Value |
---|---|
Chemical Formula | C7H7BrN4O2 |
Molecular Weight | 259.06 g/mol |
Melting Point | 256-257 °C |
Solubility | DMSO |
Anticancer Properties
Research indicates that derivatives of purines, including this compound, exhibit significant anticancer activity. A study highlighted that purine derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, compounds similar to this derivative were shown to target specific pathways involved in tumor growth and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that purine derivatives can modulate neurotransmitter systems and possess antioxidant properties that may protect neuronal cells from oxidative stress. The potential for treating neurodegenerative diseases has been a focus of recent research .
Antimicrobial Activity
In addition to anticancer and neuroprotective effects, the biological activity of this compound includes antimicrobial properties. Testing against various bacterial strains has shown promising results in inhibiting growth, indicating potential applications in treating infections .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 5 µM
- Mechanism : Induction of apoptosis via caspase activation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5 | Apoptosis via caspase activation |
In Vivo Studies
In vivo studies have further corroborated these findings. Animal models treated with this compound showed reduced tumor sizes compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight with observed improvements in survival rates .
Properties
Molecular Formula |
C7H7BrN4O2 |
---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
8-bromo-3,9-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-5-3(9-6(11)8)4(13)10-7(14)12(5)2/h1-2H3,(H,10,13,14) |
InChI Key |
BQCSEDZZEOKUCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=C(N2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.